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Compound Focus: Verproside

CAS No.: 50932-20-2

Cat. No.: S647100

Verproside is a catalpol-derived iridoid glycoside isolated from plants of the Pseudolysimachion and
Veronica genera [1] [2] [3]. It is a primary active component in YPL-001, a drug candidate mixture that has

completed clinical trial phase 2a for Chronic Obstructive Pulmonary Disease (COPD) treatment [4].

Structural Characteristics and Molecular Properties

The table below summarizes the core structural and chemical identity of Verproside.

Property Description
Systematic [(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-
Name (hydroxymethyl)oxan-2-ylJoxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3,4-

dihydroxybenzoate [5]

Molecular C22H26013 [2] [5]
Formula

CAS Number 50932-20-2 [2]

Molecular 498.43 g/mol [2]
Weight
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Property Description
SMILES OC1=C(O)C=CC(C(O[C@@H]2[C@H]3C@@(CO)C@@C=CO4)([H])

[C@@H]40[C@]5([H)OC@HC@@HC@H[C@H]50)=0)=C1 [2]
InChl Key DBUOUVZMYWYRRI-YWEKDMGLSA-N [5]

Classification Iridoid Glycoside [1] [3]

Primary Molecular Mechanisms and Signaling
Pathways

Verproside exerts its anti-inflammatory effects primarily through two well-characterized pathways.

The following diagram illustrates the first pathway, the TNF-o/NF-kB Signaling Cascade, which is central

to Verproside's mechanism of action in suppressing MUCS5AC expression [1].
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Click to download full resolution via product page
Verproside inhibits the TNF-a/NF-kB pathway at multiple points.

A second key pathway involves the PMA/PKCS8/EGR-1 Axis, through which Verproside reduces the

expression of inflammatory mediators like IL-6 and IL-8 [4].
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Verproside suppresses the PMA/PKCS/EGR-1 pathway to reduce inflammation.

Quantitative Pharmacological Data

The potency of Verproside has been quantified in various experimental models, as summarized below.
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Experimental

Assay | Readout Key Quantitative Findings
Model
In Vitro (NCI-H292 Inhibition of TNF-a-induced MUC5AC ICs0=7.1 pM
cells) secretion [4]
In Vitro (NCI-H292 Western Blot: Phosphorylation of IKKa/f3, Marked reduction at 2.5 - 20 pM
cells) IkBa, TAKL [2]
In Vivo (BALBIc Reduction of IgE levels (Anti-asthmatic 30 mglkg (intragastrically)
mice) activity) [2]
Comparative Inhibition of TNF-induced MUC5AC Most potent among the 6
Efficacy secretion vs. other iridoids [4] iridoids in YPL-001

Metabolism and Pharmacokinetics

Verproside undergoes extensive metabolism in humans, which is crucial for anticipating drug interactions

and bioavailability.

¢ Major Metabolic Pathways: In human hepatocytes, Verproside is metabolized into nine primary
metabolites through glucuronidation, sulfation, and O-methylation [6] [7].
¢ Key Metabolites: The main Phase | metabolites are picroside Il (M4) and isovanilloylcatalpol
(M5), which are further metabolized in Phase Il [6] [7].
e Enzymes Responsible:
o UGT Enzymes: UGT1A1, UGT1A9, and the gastrointestinal-specific UGT1A7, UGT1A8, and
UGT1A10 are responsible for glucuronidation [6] [7].
o SULT Enzymes: SULT1AL1 is primarily responsible for the sulfation of Verproside [6] [7].
¢ Pharmacokinetic Implications: The high activity of UGT enzymes in the intestine suggests
significant first-pass metabolism, contributing to its low oral bioavailability (<0.5% in rats) [6]. Its
pharmacokinetics may be susceptible to drug-drug interactions with UGT/SULT inhibitors or inducers

[6].

Detailed Experimental Protocols
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For researchers aiming to replicate or build upon key findings, here are summaries of critical experimental

methodologies.

5.1. Protocol: Inhibiting MUCS5AC Expression in Human Airway Epithelial Cells This method is used to

study the compound's effect on mucus overproduction [1].

e Cell Line: NCI-H292 human lung epithelial cells.
¢ Cell Culture: Maintain in appropriate medium (e.g., RPMI-1640) supplemented with 10% FBS,
penicillin, and streptomycin.
¢ Pre-treatment: Incubate cells with Verproside (e.g., 2.5-20 uM) for a set period (e.g., 2 hours).
e Stimulation: Induce inflammation and MUC5AC expression by adding TNF-a (e.g., 10 ng/mL).
e Analysis:
o mMRNA Quantification: Harvest cells after stimulation (e.g., 8 hours). Extract total RNA and
perform RT-gPCR to measure MUC5AC mRNA levels.
o Protein Quantification: Collect cell lysates or culture supernatants after longer stimulation
(e.g., 24 hours). Use ELISA to measure MUCS5AC protein levels.
o Pathway Analysis: Use Western Blotting to analyze the phosphorylation status of key pathway
proteins (IKK, IkBa, TAK1) in cell lysates.

5.2. Protocol: Characterizing Glucuronidation Metabolism using UGT Assays This method identifies

and characterizes the metabolites of Verproside and the enzymes involved [7].

¢ Enzyme Source: Use human liver microsomes (HLM), intestinal microsomes (HIM), or cDNA-
expressed UGT supersomes.
¢ Incubation Cocktail: The typical 100 uL reaction mixture contains:

[¢]

Protein Source: HLM, HIM, or UGT enzyme (e.g., 0.1 mg/mL).

Cofactor: 5 mM UDP-glucuronic acid (UDPGA).

Substrate: Verproside at varying concentrations (for kinetic studies).

Buffer: 50 mM Tris-HCI buffer, pH 7.4, 8 mM MgCl..

¢ Incubation: Pre-incubate the mixture (without UDPGA) for 5 minutes at 37°C. Start the reaction by
adding UDPGA and incubate for a defined period (e.g., 60 minutes).

e Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.

¢ Analysis: Use Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to separate
and identify verproside glucuronides (M1, M2).

[e]

[e]

o

Research Applications and Potential

e Primary Therapeutic Focus: Inflammatory airway diseases like asthma and COPD, due to its
potent inhibition of MUC5AC and inflammatory cytokines [1] [4].
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e Broader Potential: The multi-targeted anti-inflammatory and antioxidant properties of iridoids
suggest potential applicability in other inflammation-driven conditions [3].

e Current Status: As the key active component of YPL-001, its development for COPD has progressed
to clinical trials (Phase 2a completed) [4].

Critical Research Considerations

e Metabolism: The extensive and rapid metabolism of Verproside is a key factor in its development,
leading to low oral bioavailability and potential for drug-drug interactions [6] [7].

e Specificity: Recent research confirms that its anti-inflammatory effect is specifically linked to the
inhibition of the PKCd isoform [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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